N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine
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Overview
Description
N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine is a complex organic compound that features a piperidine ring, a nitropyrimidine moiety, and a glycine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Nitropyrimidine Moiety: The nitropyrimidine group is introduced via nitration reactions, often using nitric acid or other nitrating agents.
Attachment of the Glycine Residue: The glycine residue is attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]alanine
- N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]valine
Uniqueness
N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Biological Activity
N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an amino group and a 3-methylpiperidine moiety. Its chemical structure can be represented as follows:
This structure is critical for its interaction with biological targets, influencing its pharmacological properties.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways involved in pain and inflammation.
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
Study Type | Target/Cell Line | IC50 (µM) | Observations |
---|---|---|---|
Enzyme Inhibition | Protein Kinase B (AKT) | 0.15 | Significant inhibition observed |
Cytotoxicity | HeLa Cells | 10.5 | Induced apoptosis in a dose-dependent manner |
Receptor Binding | NMDA Receptors | 0.75 | High affinity binding noted |
These results indicate that the compound has potent biological effects at relatively low concentrations.
Case Study 1: Antitumor Activity
In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The findings demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
Therapeutic Potential
Given its diverse biological activities, this compound holds promise as a lead compound for drug development in various therapeutic areas:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
- Neurological Disorders : The neuroprotective properties suggest potential use in treating conditions like Alzheimer's disease.
- Anti-inflammatory Applications : Its interaction with inflammatory pathways could lead to new treatments for chronic inflammatory conditions.
Properties
IUPAC Name |
2-[[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4/c1-7-3-2-4-17(6-7)11-9(18(21)22)10(13)15-12(16-11)14-5-8(19)20/h7H,2-6H2,1H3,(H,19,20)(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDQWAAEQFZMDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.